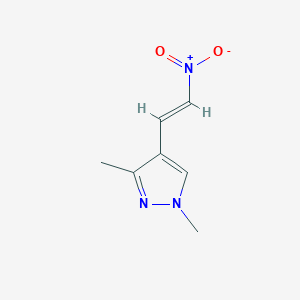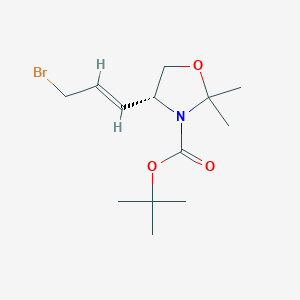
(R)-tert-Butyl 4-(3-bromoprop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of oxazolidine, which is a five-membered ring compound containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the bromopropenyl group suggests that it might be involved in various organic reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions involving a suitable oxazolidine derivative and a bromopropenyl compound .Molecular Structure Analysis
The molecular structure of this compound would likely involve a five-membered oxazolidine ring substituted with a tert-butyl group, a carboxylate group, and a 4-(3-bromoprop-1-en-1-yl) group .Chemical Reactions Analysis
The bromopropenyl group in the compound could potentially be involved in various organic reactions, such as cross-coupling reactions . The presence of the oxazolidine ring could also enable reactions involving the opening of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, similar compounds have been found to have specific densities and boiling points .Aplicaciones Científicas De Investigación
Synthesis of Aryl Dithiocarbamates
This compound has been used in the synthesis of aryl dithiocarbamates . The method developed for this synthesis is environmentally friendly, metal-free, and efficient . It involves a C (sp2)–S coupling reaction protocol between aniline and low-cost tetraalkylthiuram disulfides .
Antimicrobial Activity
The synthesized aryl dithiocarbamates have been analyzed for their antimicrobial activity . This analysis involves both ‘in silico’ and ‘in vitro’ methods for drug modification .
Organic Synthesis
Tert-butyl nitrite, which is structurally similar to the compound , has wide applications in organic synthesis . It holds a prominent and great potential in organic synthesis due to its unique structural feature .
Aerobic Oxidation
Tert-butyl nitrite has been used in aerobic oxidation, a process that involves the incorporation of oxygen into organic compounds .
Annulation
Annulation, the process of forming a new ring in an organic compound, is another application of tert-butyl nitrite . This process is crucial in the synthesis of complex organic compounds .
Diazotization
Diazotization, a process that involves the conversion of primary amines into diazonium compounds, is another application of tert-butyl nitrite . These diazonium compounds are useful in the synthesis of a variety of organic compounds .
Synthesis of Tert-butyl Esters
A novel protocol has been developed to synthesize tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide . This process involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6+/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFEHKKEOQOPY-VQCYPWCPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)/C=C/CBr)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)


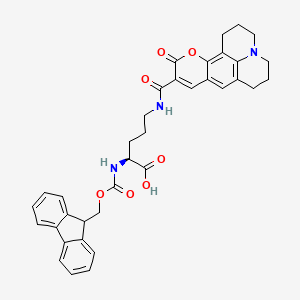
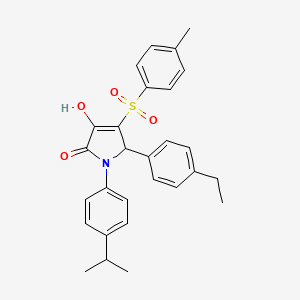
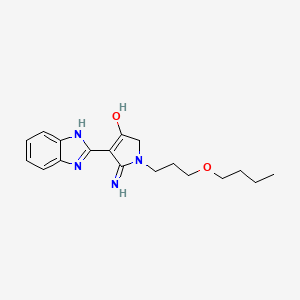
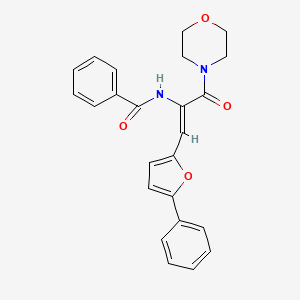
![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2648456.png)
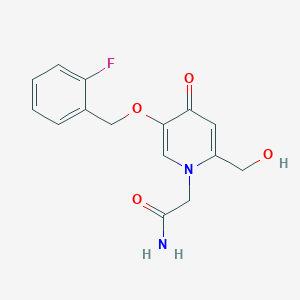
![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)
![N-(2,4-difluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2648462.png)
